molecular formula C9H19NO B13547410 2-(1-Aminocyclohexyl)propan-2-ol

2-(1-Aminocyclohexyl)propan-2-ol

Cat. No.: B13547410
M. Wt: 157.25 g/mol
InChI Key: WZXSXYUZDRZQQK-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)propan-2-ol is an organic compound with the molecular formula C9H19NO It is a cyclohexyl derivative with an amino group and a hydroxyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)propan-2-ol can be achieved through several methods:

    Reduction of Ketones: One common method involves the reduction of cyclohexanone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in the presence of an amine.

    Grignard Reaction: Another method involves the reaction of cyclohexanone with a Grignard reagent, followed by the addition of an amine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexanone derivatives in the presence of an amine. This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like LiAlH4 or NaBH4.

    Substitution: The amino group can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogens, electrophiles, and nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Substituted cyclohexyl derivatives.

Scientific Research Applications

2-(1-Aminocyclohexyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminocyclohexyl)propan-2-ol: A similar compound with the amino group in a different position.

    Cyclohexanol: A simpler alcohol derivative of cyclohexane.

    Cyclohexanone: A ketone derivative of cyclohexane.

Uniqueness

2-(1-Aminocyclohexyl)propan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(1-aminocyclohexyl)propan-2-ol

InChI

InChI=1S/C9H19NO/c1-8(2,11)9(10)6-4-3-5-7-9/h11H,3-7,10H2,1-2H3

InChI Key

WZXSXYUZDRZQQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCC1)N)O

Origin of Product

United States

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